molecular formula C11H12O3 B310516 2-Methoxyphenyl cyclopropanecarboxylate

2-Methoxyphenyl cyclopropanecarboxylate

Cat. No.: B310516
M. Wt: 192.21 g/mol
InChI Key: QASISOHPPKHXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl cyclopropanecarboxylate is a chemical compound with the molecular formula C11H12O3 . This ester, featuring a cyclopropane ring, is intended for research and development applications in laboratory settings. Researchers value cyclopropanecarboxylate esters for their utility as building blocks in organic synthesis and for their role in polymerization initiator systems. For instance, structurally similar compounds, such as ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, have been studied for their ability to initiate the diradical polymerization of styrene, leading to polymers with specific molecular weight distributions . This demonstrates the potential of this chemical class in materials science for creating novel polymers. Furthermore, cyclopropanecarboxylate motifs are present in complex molecular structures, including those investigated for pharmacological activity, such as inhibitors of metalloproteinases . As a research chemical, this compound serves as a versatile intermediate for further chemical derivatization and investigation into new reaction pathways. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Data Sheets (SDS) should be consulted prior to handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-methoxyphenyl) cyclopropanecarboxylate

InChI

InChI=1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3

InChI Key

QASISOHPPKHXGA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2CC2

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2CC2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Methoxyphenyl Cyclopropanecarboxylate

Esterification Approaches to Cyclopropanecarboxylates

Esterification represents a direct and common method for synthesizing the target compound, typically by coupling cyclopropanecarboxylic acid or its derivatives with guaiacol (B22219).

Direct condensation involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The Fischer esterification is a classic example, where the reaction is catalyzed by a strong acid, such as sulfuric acid or tosic acid, and is driven to completion by removing water or using one reactant in excess. masterorganicchemistry.com For the synthesis of 2-methoxyphenyl cyclopropanecarboxylate (B1236923), this would entail reacting cyclopropanecarboxylic acid with guaiacol under acidic conditions. masterorganicchemistry.com

A more versatile and often higher-yielding approach at room temperature is the use of coupling agents to activate the carboxylic acid. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. organic-chemistry.orgmdpi.com This method is known to suppress side reactions and is successful even for sterically hindered substrates. organic-chemistry.org The reaction proceeds by DCC activating the carboxylic acid, which is then attacked by the alcohol.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. Cyclopropanecarbonyl chloride, which can be prepared by treating cyclopropanecarboxylic acid with thionyl chloride, reacts readily with guaiacol, often in the presence of a non-nucleophilic base like pyridine, to yield the desired ester. prepchem.comgoogle.com

Table 1: Comparison of Direct Condensation Methods for Ester Synthesis

MethodReagentsCatalystTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic Acid + AlcoholStrong Acid (e.g., H₂SO₄)Reflux, often with excess alcoholInexpensive reagentsEquilibrium reaction, requires harsh conditions
Steglich Esterification Carboxylic Acid + AlcoholDCC / DMAPRoom temperature, anhydrous solvent (e.g., CH₂Cl₂)High yields, mild conditions, suppresses side products organic-chemistry.orgDCC can be an allergen, produces urea (B33335) byproduct
Acid Chloride Method Acid Chloride + AlcoholBase (e.g., Pyridine)Often at low to room temperatureHigh reactivity, fast reactionAcid chloride is moisture-sensitive and corrosive

Transesterification is another viable pathway, involving the conversion of one ester into another. In this context, a simple, readily available ester of cyclopropanecarboxylic acid, such as methyl cyclopropanecarboxylate or ethyl cyclopropanecarboxylate, would be reacted with guaiacol. The reaction is typically catalyzed by an acid or a base. The equilibrium is shifted towards the product by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. While specific literature on the transesterification of guaiacol with a cyclopropanecarboxylate precursor is sparse, the general principles are well-established in organic synthesis.

The choice of catalyst is critical for achieving high efficiency and selectivity in esterification. In Fischer esterification, strong protic acids like sulfuric acid protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

In coupling-agent-based methods, the catalyst plays a more intricate role. For the DCC/DMAP system, DMAP is the true catalyst. It reacts with the activated carboxylic acid intermediate (formed by DCC) to generate a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the O-acylisourea intermediate formed with DCC alone. This catalytic cycle significantly accelerates the esterification, allowing the reaction to proceed under mild conditions and minimizing the formation of the N-acylurea byproduct that can plague DCC couplings. organic-chemistry.org

Cyclopropanation Reactions for the Construction of the Cyclopropane (B1198618) Ring System

An alternative strategy involves forming the three-membered cyclopropane ring as a key step. wikipedia.orgfiveable.me This is typically achieved by reacting an alkene with a carbene or a carbenoid species.

The addition of a carbene to an alkene is a fundamental method for synthesizing cyclopropanes. libretexts.orgopenstax.org Carbenes are neutral, divalent carbon species that are highly reactive and are typically generated in situ. openstax.org Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, are common precursors for carbenes. wikipedia.orgacsgcipr.org

The synthesis of a cyclopropane ring using a diazo compound can proceed through a 1,3-dipolar cycloaddition with an alkene to form a pyrazoline intermediate. wikipedia.org This intermediate can then eliminate nitrogen gas, either thermally or photochemically, to yield the cyclopropane. wikipedia.org The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. libretexts.org For instance, reacting an alkene precursor containing the 2-methoxyphenyl group with a diazoacetate would be a plausible route to a cyclopropanecarboxylate derivative.

The high reactivity of free carbenes can lead to side reactions. Transition metal catalysts are widely used to temper this reactivity by forming metal carbene intermediates (or carbenoids). acsgcipr.orgwikipedia.org These carbenoids are more stable and selective than free carbenes, leading to higher yields and better control in cyclopropanation reactions. acsgcipr.org

A wide array of transition metals, including rhodium, copper, iron, cobalt, and palladium, have been employed to catalyze carbene transfer from diazo compounds. acsgcipr.orgwikipedia.orgacs.org Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly effective catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org

Beyond diazo compounds, the Simmons-Smith reaction and its variants provide a powerful method for cyclopropanation. The classic Simmons-Smith reaction uses a zinc carbenoid, typically (iodomethyl)zinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgopenstax.orgpurdue.edu More recently, transition metal-catalyzed versions have been developed to address limitations such as poor regioselectivity in polyalkenes and low reactivity with electron-deficient olefins. researchgate.netpurdue.edu For example, cobalt-based catalyst systems can mediate cyclopropanation using gem-dihaloalkanes and zinc, offering complementary reactivity to the traditional Simmons-Smith method. purdue.eduresearchgate.netpurdue.edu These methods provide robust and versatile tools for constructing the essential cyclopropane core required for the target molecule. nih.gov

Table 2: Overview of Selected Cyclopropanation Methods

MethodCarbene/Carbenoid SourceCatalystKey Features
Diazo Compound Decomposition Diazoalkanes (e.g., CH₂N₂)Often uncatalyzed (thermal/photochemical)Forms pyrazoline intermediate; can have side reactions. wikipedia.org
Metal-Catalyzed Carbene Transfer DiazoacetatesRh(II), Cu(I), Fe, Co complexesHigh efficiency and selectivity; forms metal carbene intermediate. acsgcipr.orgwikipedia.orgacs.org
Simmons-Smith Reaction Diiodomethane + Zn-Cu coupleNone (stoichiometric zinc)Forms a zinc carbenoid; good for simple alkenes. openstax.orgpurdue.edu
Catalytic Simmons-Smith Type Dihaloalkanes + ZnCobalt-PDI complexesImproved regioselectivity and functional group tolerance. researchgate.netpurdue.edu

Stereoselective and Asymmetric Cyclopropanation Strategies

Controlling the stereochemistry of the newly formed cyclopropane ring is paramount, especially for pharmaceutical applications. Asymmetric catalysis, using chiral catalysts or auxiliaries, is the most common strategy to achieve high enantioselectivity. wikipedia.org

Chiral rhodium(II) catalysts, such as Rh₂(S-DOSP)₄ and its derivatives, are benchmarks in asymmetric cyclopropanation. wikipedia.orgnih.gov Mechanistic studies have shown that the p-methoxyphenyl (PMP) ketone group can act as a powerful stereodirecting group in Rh(II)-catalyzed cyclopropanations of diacceptor diazo compounds, leading to high diastereo- and enantioselectivity. acs.orgnih.gov The PMP-ketone moiety plays a critical role in the stereoinduction process. acs.orgnih.gov

Copper-catalyzed systems also offer robust solutions for stereoselective cyclopropanation. nih.gov The use of chiral ligands, such as bisoxazolines, with copper(I) salts enables highly enantioselective transformations. researchgate.net Furthermore, organocatalytic methods have been developed for the enantioselective cyclopropanation of α,β-unsaturated aldehydes using chiral amines as catalysts, achieving up to 99% ee. capes.gov.br The synthesis of complex cyclopropanes with multiple stereocenters can also be achieved through cascade reactions mediated by phosphine (B1218219) oxides. nih.gov

Introduction of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group can be introduced either by using a starting material that already contains this fragment or by modifying a cyclopropane intermediate. The former approach is generally more direct and efficient.

Synthetic Routes to ortho-Methoxy Phenyl-Substituted Cyclopropane Intermediates

The most direct route to an ortho-methoxy phenyl-substituted cyclopropane, such as 2-methoxyphenyl cyclopropanecarboxylate, involves a cyclopropanation reaction using a precursor already bearing the 2-methoxyphenyl group. One common strategy is the rhodium(II)-catalyzed reaction of an alkene with methyl 2-diazo-2-(2-methoxyphenyl)acetate. nih.gov

Research on a wide range of aryldiazoacetates has provided a guide for selecting the optimal chiral catalyst for such transformations. nih.gov For ortho-substituted aryldiazoacetates, catalysts like Rh₂(S-PTAD)₄ have shown superior performance in achieving high enantioselectivity. nih.gov Alternatively, the reaction could involve an alkene that contains the 2-methoxyphenyl group, such as 2-vinylanisole (B1582427) (2-methoxystyrene), reacting with a diazoacetate like ethyl diazoacetate. Heterogeneous iron catalysts have proven effective in the cyclopropanation of terminal aromatic olefins, a category that includes 2-methoxystyrene. unimi.itunimi.it These methods provide direct access to the desired substituted cyclopropane core, which is a valuable intermediate for further synthetic elaboration.

Strategies for Aromatic Functionalization to Introduce Methoxy (B1213986) Groups

The synthesis of the "2-methoxyphenyl" moiety of the target compound requires the specific introduction of a methoxy group onto an aromatic ring. Modern organic synthesis has moved beyond classical methods towards more efficient and selective transition-metal-catalyzed reactions.

Palladium-catalyzed and nickel-catalyzed cross-coupling reactions are prominent strategies for forming the necessary C-O bond. acs.org

Palladium-Catalyzed Methoxylation : The Buchwald-Hartwig amination has been adapted for etherification, enabling the formation of C-O bonds. mit.edunih.gov This methodology has been refined for the challenging task of methoxylation, which can be hindered by slow reductive elimination steps. acs.org The use of specific ligands, such as bulky, electron-rich phosphines (e.g., XPhos), in combination with a palladium source like Pd(OAc)₂, is crucial for catalyst activity and stability. mit.edunih.gov These reactions can couple a range of aryl halides, including the more economical aryl chlorides, with a methoxide (B1231860) source. lookchem.com The choice of a weak base, such as potassium phosphate (B84403) (K₃PO₄), can be critical when dealing with base-sensitive functional groups. mit.eduresearchgate.net

Nickel-Catalyzed Methoxylation : While less developed than palladium catalysis, nickel-promoted methoxylation presents a promising alternative. acs.orgillinois.edu Research has shown that high-valent organometallic nickel complexes, potentially involving Ni(III) and Ni(IV) species, can facilitate aryl methoxylation. acs.orgillinois.edunih.gov The synthesis and reaction of Ni(III)-dimethoxide species demonstrate that these intermediates can undergo C-O bond formation. acs.orgumsl.edu The addition of an external oxidant can promote the reaction and limit side reactions like β-hydride elimination, suggesting the involvement of a Ni(IV) intermediate. acs.orgillinois.eduillinois.edu This approach offers a pathway that may overcome some of the challenges associated with palladium catalysis. acs.org

MethodTypical Catalyst SystemSubstrateKey Features & Conditions
Palladium-Catalyzed MethoxylationPd(OAc)₂ or Pd(dba)₂ with phosphine ligands (e.g., XPhos, biaryl phosphines) mit.edunih.govAryl Halides (Br, Cl) or Sulfonates nih.govlookchem.comOften requires weak bases (e.g., K₃PO₄, Cs₂CO₃) for substrates with sensitive functional groups. mit.eduresearchgate.net The ligand choice is critical for reaction efficiency. mit.edu
Nickel-Catalyzed MethoxylationNi(II) precatalysts with specialized ligands (e.g., pyridinophane) acs.orgillinois.eduillinois.eduAryl Halides acs.orgMay involve high-valent Ni(III)/Ni(IV) intermediates. acs.orgnih.gov The addition of an oxidant can promote the desired C-O bond formation. illinois.eduillinois.edu

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry offers sophisticated and efficient methods for constructing complex molecules like this compound. These advanced approaches often provide superior selectivity, milder reaction conditions, and higher efficiency compared to traditional methods.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes represent a paradigm of efficiency in synthesis, enabling the construction of complex molecules from simple precursors in a single operation.

Multicomponent Reactions (MCRs) : MCRs are convergent processes where three or more reactants combine in a one-pot reaction to form a product that incorporates structural features from each starting material. taylorandfrancis.com This strategy is prized for its high atom economy and for reducing the number of synthetic steps and purification procedures. taylorandfrancis.com A plausible MCR for synthesizing a cyclopropane structure is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This can involve an organocatalytic cascade where an α,β-unsaturated aldehyde reacts with a bromo-substituted malonate in the presence of a chiral amine catalyst, leading to highly functionalized cyclopropanes with excellent stereoselectivity. organic-chemistry.org

Cascade Reactions : These processes involve two or more sequential transformations that occur in a single pot, where the product of the first reaction becomes the substrate for the subsequent one. nih.gov A notable example is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.uk In this approach, a radical generated from an aliphatic carboxylic acid adds to an electron-deficient alkene. bris.ac.uk The resulting intermediate is then reduced to a carbanion, which undergoes an intramolecular alkylation to form the cyclopropane ring. nih.gov This method is valued for its mild conditions, utilizing visible light and an organic photocatalyst, and its tolerance for a wide array of functional groups. nih.govbris.ac.uk

Photochemical and Electrochemical Synthetic Methods for Ester and Cyclopropane Formation

The use of light and electricity as reagents provides green and powerful alternatives for key bond-forming reactions.

Photochemical Methods : Visible light-mediated synthesis has emerged as a sustainable strategy for constructing cyclopropane rings. researchgate.net These reactions often proceed under mild conditions and can be initiated in several ways. rsc.org One common strategy involves the photochemical generation of a carbene from a precursor, such as a diazo compound or a cyclobutanone, which then reacts with an alkene in a [2+1] cycloaddition. wikipedia.orgcdnsciencepub.comresearchgate.net The use of photosensitizers can promote the desired transformations, and electron-donating groups on the substrates can enhance reaction rates. researchgate.net Continuous-flow photochemical methods have also been developed to improve production efficiency and safety for large-scale synthesis. rsc.org

Electrochemical Methods : Electrosynthesis offers a clean method for forming the ester functional group, avoiding the need for stoichiometric chemical oxidants. acs.orgacs.org Carboxylic esters can be synthesized via the constant current electrolysis of N-alkoxyamides, using a redox catalyst like tetra-n-butylammonium iodide (TBAI) which also serves as the supporting electrolyte. acs.orgacs.org This process is advantageous due to its mild conditions and the generation of nitrogen as the only byproduct. acs.org Another electrochemical approach involves the direct electrolysis of an aqueous solution of a carboxylic acid at a carbon anode to produce the corresponding ester. google.com

ApproachReaction TypeKey Reagents/ConditionsTarget Moiety
MCR / CascadeMichael-Initiated Ring Closure (MIRC) rsc.orgα,β-Unsaturated aldehyde, bromomalonate, organocatalyst organic-chemistry.orgCyclopropane
PhotochemicalCarbene-Alkene Cycloaddition researchgate.netwikipedia.orgDiazo compound or cyclobutanone, alkene, visible light, photosensitizer cdnsciencepub.comresearchgate.netCyclopropane
ElectrochemicalAnodic Oxidation / C-N Cleavage acs.orggoogle.comCarboxylic acid or N-alkoxyamide, TBAI, constant current electrolysis acs.orggoogle.comEster

Biocatalytic Pathways for Selective Molecular Transformations

Biocatalysis utilizes the inherent selectivity of enzymes to perform complex chemical transformations under mild, environmentally benign conditions. nih.gov This approach is particularly powerful for creating chiral molecules with high stereopurity.

Biocatalytic Cyclopropanation : Engineered enzymes, particularly heme proteins such as myoglobin (B1173299) and cytochrome P450 variants, have been repurposed to catalyze abiological cyclopropanation reactions. nih.govnih.govresearchgate.net These biocatalysts can mediate the reaction between an alkene and a carbene donor, typically ethyl diazoacetate, to form cyclopropanes with exceptional levels of diastereoselectivity and enantioselectivity (often >98% ee). nih.govnih.gov The reactions are conducted in aqueous media under anaerobic conditions, and whole-cell systems are often employed, simplifying catalyst handling. nih.gov

Biocatalytic Esterification : Lipases are a class of enzymes widely used for the synthesis of esters. mdpi.com They can catalyze the esterification of a carboxylic acid and an alcohol under mild temperature and pressure conditions. nih.gov This "green" alternative to chemical methods reduces the formation of byproducts and is compatible with a wide range of substrates. nih.govmdpi.com Lipases, such as those from Yarrowia lipolytica or Candida rugosa, can be immobilized on solid supports, which allows for easy recovery and reuse of the biocatalyst, a significant advantage for industrial applications. mdpi.comnih.gov

TransformationEnzyme ClassTypical ReactionKey Advantages
Cyclopropane FormationHeme Proteins (Engineered Myoglobin, Cytochrome P450) nih.govresearchgate.netAlkene + Diazoacetate → Cyclopropane nih.govExtremely high diastereo- and enantioselectivity; mild, aqueous conditions. nih.govnih.gov
Ester FormationLipases mdpi.comCarboxylic Acid + Alcohol → Ester + Water nih.govMild conditions, high substrate specificity, catalyst is reusable when immobilized, green process. nih.govnih.gov

Application of Green Chemistry Principles in this compound Synthesis

Atom Economy and Process Efficiency in Synthetic Route Design

Atom Economy : This fundamental green chemistry metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy minimize waste at the molecular level. wikipedia.org

Addition and MCRs : Cyclopropanation reactions, which are fundamentally addition reactions, and MCRs tend to have excellent atom economy, as most or all of the reactant atoms are found in the product. rsc.orgwikipedia.org

Esterification : The classic Fischer esterification produces water as a stoichiometric byproduct, which lowers its atom economy compared to an ideal reaction. nrochemistry.com However, its environmental impact is still lower than methods using acid chlorides or anhydrides, which generate more hazardous waste. nrochemistry.comorganic-chemistry.org

Process Efficiency : This is a broader measure of a synthesis's sustainability, encompassing not only atom economy but also factors like chemical yield, reaction time, energy consumption, solvent use, and ease of purification. openaccessjournals.compharmafeatures.comgd3services.com Modern synthetic strategies offer significant improvements in process efficiency. pharmasalmanac.comdtu.dk

Flow Chemistry : The transition from batch to continuous flow processing can dramatically improve efficiency. pharmafeatures.com Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved safety, and reduced side reactions. pharmasalmanac.com

Catalysis : The use of catalytic methods, whether metallic, organocatalytic, or biocatalytic, is inherently more efficient than using stoichiometric reagents. Biocatalysis, in particular, often proceeds under ambient conditions in water, drastically reducing energy consumption and the need for volatile organic solvents. nih.govnih.gov

Synthetic Route AspectGreen Chemistry MetricEvaluation
Fischer EsterificationAtom EconomyModerate; produces water as a byproduct. nrochemistry.com Avoids harsher reagents like acid chlorides. organic-chemistry.org
MCR / Cascade ReactionsAtom Economy & Process EfficiencyHigh atom economy. taylorandfrancis.com Reduces the number of steps, saving time, solvents, and energy. nih.gov
Biocatalytic CyclopropanationProcess Efficiency & SelectivityHighly selective, reducing purification needs. nih.govnih.gov Operates under mild, green conditions (aqueous media, ambient temperature). nih.gov
Photochemical/Electrochemical MethodsProcess Efficiency & SafetyReplaces harsh chemical reagents with light or electricity. rsc.orgacs.org Often proceeds under mild conditions with high selectivity. acs.org

Sustainable Solvent Selection and Reaction Media Development

The selection of an appropriate solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. ubc.caresearchgate.net The ideal green solvent is non-toxic, non-flammable, readily available, and affordable, with water being a prime example. researchgate.net In the context of synthesizing this compound, moving away from traditional, hazardous organic solvents is a key objective in developing sustainable methodologies.

Guiding Principles for Solvent Selection:

Pharmaceutical companies and chemical organizations have developed solvent selection guides to aid chemists in choosing more sustainable options. ubc.ca These guides typically rank solvents based on a variety of factors including safety, health, and environmental (SHE) impact, as well as industrial and quality constraints. ubc.ca Solvents are often categorized into classes such as "recommended," "substitution advisable," and "banned". ubc.ca For instance, carcinogenic, mutagenic, and reprotoxic (CMR) solvents are generally banned or have restricted use. ubc.ca

Alternative Reaction Media:

The exploration of alternative reaction media is a cornerstone of sustainable synthesis. For cyclopropanation reactions, several greener alternatives to conventional organic solvents have been investigated. thieme-connect.de

Water: As a benign solvent, water is an attractive medium for chemical reactions. researchgate.net Its use in the synthesis of cyclopropane derivatives is an active area of research.

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. researchgate.net Their negligible vapor pressure reduces air pollution.

Solvent-Free Reactions: Conducting reactions without a solvent, where one of the reactants is a liquid, or through techniques like mechanochemistry (grinding solids together), represents the pinnacle of green solvent selection by eliminating the solvent entirely. thieme-connect.deresearchgate.netmdpi.com

Bio-based Solvents and Supercritical Fluids: Solvents derived from biomass and supercritical fluids like CO2 offer significantly lower environmental impacts compared to traditional organic solvents. researchgate.net

A study on the synthesis of methylammonium (B1206745) lead triiodide (MAPbI3) perovskite solar cells demonstrated a methodology for green solvent selection based on EHS considerations from the CHEM-21 solvent guide. researchgate.netrsc.org This approach led to the successful replacement of N,N-dimethylformamide (DMF) with a less hazardous solvent system. researchgate.netrsc.org A similar strategy could be applied to the synthesis of this compound, moving away from potentially hazardous solvents.

Interactive Data Table: Comparison of Conventional and Green Solvents

SolventCategoryKey Considerations
Dichloromethane (B109758)ProblematicCommonly used in esterification but has environmental and health concerns.
TolueneProblematicOften used, but with significant health and environmental drawbacks.
WaterRecommendedNon-toxic, non-flammable, and readily available. researchgate.net
EthanolRecommendedBio-based, with a favorable safety profile. rsc.org
2-Methyltetrahydrofuran (2-MeTHF)RecommendedA bio-based ether with better performance than THF in many reactions. rsc.org
CyclohexaneUsableCan be used, but with some environmental considerations. rsc.org
Dimethyl Sulfoxide (DMSO)UsableA versatile solvent, but can be difficult to remove and has some toxicity concerns. researchgate.netrsc.org

Design of Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is paramount for the sustainable synthesis of this compound. The goal is to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and reusable, thereby minimizing waste and energy consumption. capes.gov.br

Heterogeneous Catalysts:

Solid catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. researchgate.net This aligns with the principles of green chemistry by reducing waste. researchgate.net

Metal Oxides and Zeolites: These materials can serve as robust and selective catalysts for various organic transformations. researchgate.net

Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970), alumina, or activated carbon. For example, heteropolyacids supported on mesoporous silica have been explored for organic transformations. sust.edu

Nanoparticle Catalysts: Nanomaterials can exhibit high catalytic activity and selectivity due to their large surface area-to-volume ratio. capes.gov.br

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly approach to catalysis, operating under mild conditions of temperature and pressure in aqueous media. researchgate.net

Lipases: These enzymes are commonly used for the synthesis of esters. rsc.org A study on the synthesis of esters from furfuryl alcohol demonstrated the use of immobilized lipase (B570770) from Aspergillus oryzae in a continuous flow system, achieving high conversion and selectivity. rsc.org This biocatalyst was also recyclable for at least 10 cycles. rsc.org

Engineered Enzymes: Through protein engineering, enzymes can be tailored to catalyze specific reactions with high efficiency and stereoselectivity, as demonstrated in the synthesis of cyclopropylphosphonate esters using myoglobin-based biocatalysts. researchgate.net

Photocatalysis:

Visible light-mediated cyclopropanation has emerged as a sustainable strategy for constructing cyclopropane rings. researchgate.net This method often utilizes photocatalysts that can be activated by light to promote the desired reaction, sometimes involving the generation of carbene precursors from diazo compounds. researchgate.net A solvent-free, solid-state photodenitrogenation of crystalline 1-pyrazolines has been shown to be a green method for synthesizing densely functionalized cyclopropanes. nih.gov

Homogeneous Catalysts in Green Solvents:

While heterogeneous catalysts are often preferred for their ease of separation, homogeneous catalysts that are soluble in green solvents like water or alcohols and can be recovered and reused also represent a sustainable approach. researchgate.net Examples include metal triflates and certain acidic organocatalysts. researchgate.net

Interactive Data Table: Overview of Environmentally Benign Catalytic Systems

Catalyst TypeExamplesAdvantages for Esterification/Cyclopropanation
HeterogeneousZeolites, Supported Metal Oxides, Heteropolyacids researchgate.netsust.eduEase of separation and recyclability, thermal stability. researchgate.net
BiocatalystsImmobilized Lipases, Engineered Myoglobins researchgate.netrsc.orgHigh selectivity, mild reaction conditions, use of aqueous media. researchgate.net
PhotocatalystsRuthenium or Iridium complexesUse of light as a renewable energy source, high stereoselectivity.
Homogeneous (in Green Solvents)Metal triflates, Acidic Organocatalysts researchgate.netHigh activity and selectivity, potential for recycling. researchgate.net

Mechanistic Investigations of 2 Methoxyphenyl Cyclopropanecarboxylate Reactivity

Ring-Opening Reactions of the Cyclopropane (B1198618) System in 2-Methoxyphenyl Cyclopropanecarboxylate (B1236923)

The high ring strain of the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, makes it susceptible to ring-opening reactions. nih.gov This inherent reactivity is a driving force for various transformations. nih.gov

Nucleophilic Ring-Opening Pathways and Reaction Selectivity

Cyclopropanes bearing an electron-accepting group, such as an ester, can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. nih.gov The presence of a donor group at the second carbon can further polarize the C1-C2 bond, enhancing reactivity towards nucleophiles and directing the attack to the C2 position. nih.gov The selectivity of these reactions is often governed by the formation of the most stable intermediate. For instance, in reactions involving donor-acceptor cyclopropanes, the nucleophile's attack is directed to a specific carbon, leading to either C1-C2 or C2-C3 bond cleavage depending on the substituents. nih.govthieme-connect.com The stereoselectivity of these reactions is a key feature, often proceeding with clean inversion of configuration at the reaction center, making them valuable for synthesizing enantiomerically pure compounds. thieme-connect.comacs.org

The rate of nucleophilic ring-opening can be influenced by the nature of the nucleophile and the substituents on the cyclopropane ring. For example, thiophenolates have been shown to react with electrophilic cyclopropanes, and the reaction rates can be quantified using second-order rate constants. nih.gov The presence of an aryl group at the C2 position can accelerate the reaction compared to unsubstituted analogues. nih.gov

Electrophilic Ring-Opening Mechanisms and Intermediates

Electrophilic additions to cyclopropanes can proceed through various mechanisms, including concerted, stepwise, and radical pathways. purechemistry.org In the stepwise pathway, an initial electrophilic attack leads to the formation of a carbocation intermediate. purechemistry.org The subsequent attack of a nucleophile results in the ring-opened product. The regiochemistry of this addition is often governed by Markovnikov's rule, with the electrophile adding to the less substituted carbon and the nucleophile to the more substituted one, which can stabilize the positive charge. dalalinstitute.com

The stability of the carbocation intermediate is a crucial factor in these reactions. purechemistry.org For instance, in the presence of a Brønsted acid like triflic acid, the non-benzyl C-C bond of an aryl cyclopropane can be protonated, leading to a polarized benzylic carbon that is then attacked by a nucleophile. nih.gov The presence of an electron-donating group, such as the methoxy (B1213986) group in 2-methoxyphenyl cyclopropanecarboxylate, can influence the stability of such intermediates.

Transition metals can also facilitate the electrophilic activation of cyclopropanes. wikipedia.org Oxidative addition of a metal into a C-C bond of the cyclopropane ring forms a metallacyclobutane intermediate, which can then undergo further reactions. wikipedia.org

Radical-Mediated Ring Transformations and Associated Pathways

Radical reactions offer a versatile approach to cyclopropane ring-opening due to their mild conditions and high reactivity. nih.gov These reactions typically involve the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a more stable homoallylic radical. nih.govucl.ac.ukacs.org The rate of this rearrangement is often used as a "radical clock" to probe the kinetics of other radical reactions. acs.orgresearchgate.net

The process can be initiated by the addition of a radical species to the cyclopropane ring or by the abstraction of an atom from a substituent on the ring. nih.gov For instance, a trifluoromethyl radical can add to a methylenecyclopropane (B1220202) to generate a benzyl (B1604629) radical intermediate, which then undergoes ring-opening. nih.gov Similarly, a phenylselenyl radical can initiate a sequence of radical addition, ring-opening, and subsequent cyclization. nih.gov

The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring, with cleavage often occurring to form the most stable radical intermediate. ucl.ac.uk For example, in the reductive ring-opening of cyclopropyl (B3062369) ketones, the cleavage of the more substituted bond is favored, leading to the thermodynamically controlled product. ucl.ac.uk

Ester Cleavage and Formation Mechanisms

The ester group in this compound is another reactive site, susceptible to cleavage and derivatization through various mechanisms.

Hydrolytic Pathways of the Ester Linkage

Ester hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen of the ester. youtube.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. youtube.com Following proton transfers, the alcohol moiety is eliminated, and deprotonation of the newly formed carbonyl group yields the carboxylic acid. youtube.com The presence of an electron-donating group like the p-methoxyphenyl group can stabilize the carbocation-like transition state, potentially affecting the rate of hydrolysis. doubtnut.com

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses to release the alkoxide and form the carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid to form the carboxylate salt and the alcohol. libretexts.org

Interestingly, esters of cyclopropanecarboxylic acid have been found to exhibit enhanced stability towards both acid- and base-catalyzed hydrolysis compared to other esters like valacyclovir (B1662844). nih.govresearchgate.net This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group. nih.govresearchgate.net

The following table summarizes the relative stability of a cyclopropane analogue compared to valacyclovir under specific hydrolytic conditions.

CompoundpHTemperature (°C)Half-life (h)
Valacyclovir64069.7 nih.gov
Cyclopropane Analogue640>300 nih.gov

Transamidation and Other Ester Derivatization Mechanisms

Transamidation is a process where the alkoxy group of an ester is replaced by an amino group to form an amide. This reaction typically requires a catalyst to activate the ester. nsf.govnih.gov Various catalytic systems, including those based on transition metals and organocatalysts, have been developed for this purpose. nsf.govmdpi.comorganic-chemistry.org

The mechanism often involves the activation of the ester, for example, through a preliminary transesterification with an alcohol additive to form a more reactive ester intermediate. mdpi.com Alternatively, metal catalysts can facilitate the reaction through various pathways, including oxidative addition and reductive elimination cycles. mdpi.com

Besides transamidation, the ester group can undergo other derivatization reactions. Carboxylic acid groups, which can be obtained from the hydrolysis of the ester, are often derivatized prior to analysis, with amidation being a common method. nih.gov

Reactivity of the Methoxy-Substituted Phenyl Group

The reactivity of the aromatic portion of this compound is governed by the electronic interplay between the methoxy group (-OCH₃) and the cyclopropanecarboxylate group attached to the benzene (B151609) ring. These substituents influence the electron density distribution within the ring, thereby dictating its susceptibility and regioselectivity towards various chemical transformations.

The benzene ring in this compound is subject to the competing electronic effects of its two substituents. The methoxy group is a potent activating group that donates electron density to the aromatic system primarily through a resonance effect, while also exerting a weaker, electron-withdrawing inductive effect. stackexchange.comlibretexts.org This net electron donation increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than unsubstituted benzene. libretexts.orgorganicchemistrytutor.com The resonance effect of the methoxy group preferentially increases electron density at the positions ortho and para to it, making it a strong ortho, para-director. libretexts.orgyoutube.commasterorganicchemistry.com

Conversely, the ester group (cyclopropanecarboxylate) is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack. studymind.co.ukvanderbilt.edu Carbonyl-containing substituents are typically meta-directors because they destabilize the cationic intermediate (arenium ion) formed during ortho and para attack. masterorganicchemistry.comvanderbilt.eduyoutube.com

In this compound, the powerful activating and directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the ester. youtube.com Therefore, electrophilic substitution is directed to the positions that are ortho and para to the methoxy group.

The potential sites for substitution are:

Position 4 (para to -OCH₃): This position is electronically activated by the methoxy group and is sterically accessible.

Position 6 (ortho to -OCH₃): This position is also electronically activated but is sterically hindered by the adjacent, bulky cyclopropanecarboxylate group.

Position 3 (meta to -OCH₃): This position is electronically deactivated relative to the ortho and para positions.

Position 5 (meta to -OCH₃): This position is also electronically deactivated.

Consequently, electrophilic aromatic substitution on this compound is expected to yield the 4-substituted product as the major isomer, with the 6-substituted product as a minor isomer. The meta products are generally not formed in significant amounts. masterorganicchemistry.com

Table 1: Directing Effects of Substituents on the Phenyl Ring
SubstituentPosition on RingActivating/Deactivating EffectDirecting InfluenceGoverning Factor
Methoxy (-OCH₃)C2Strongly ActivatingOrtho, ParaResonance (Electron Donation) organicchemistrytutor.comlibretexts.org
Cyclopropanecarboxylate (-COOR)C1DeactivatingMetaResonance & Induction (Electron Withdrawal) masterorganicchemistry.comvanderbilt.edu

The electron-rich nature of the methoxy-substituted phenyl ring makes it susceptible to both oxidation and reduction under specific conditions.

Reduction: The most characteristic reduction of this system is the Birch reduction, which involves treatment with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgpearson.com This reaction reduces aromatic rings to 1,4-cyclohexadienes without reducing the ester functionality. wikipedia.org For anisole (B1667542) (methoxybenzene), the reaction is highly regioselective, yielding 1-methoxy-1,4-cyclohexadiene. organicchemistrytutor.com The mechanism involves the formation of a radical anion, which is protonated preferentially at the ortho position relative to the methoxy group. ic.ac.ukstackexchange.com A second electron transfer and protonation complete the reduction. wikipedia.org By analogy, the Birch reduction of this compound is predicted to reduce the aromatic ring to the corresponding methoxy-substituted cyclohexadiene derivative.

Oxidation: One-electron oxidation of methoxyphenyl derivatives can be achieved using chemical or electrochemical methods. Studies on the analogous compound 1-(4-methoxyphenyl)cyclopropanecarboxylic acid have shown that oxidation generates a radical cation. acs.orgnih.gov The stability and subsequent reaction pathways of this intermediate are influenced by factors like pH. nih.govacs.org For instance, in basic solutions, the radical cation of 1-(4-methoxyphenyl)cyclopropanecarboxylate can undergo hydroxide-induced opening of the cyclopropane ring. nih.govacs.org At higher pH, this ring-opening pathway can compete with decarboxylation. nih.gov While the specific pathways for the 2-methoxy isomer may differ slightly, the formation of a radical cation intermediate upon oxidation is a key mechanistic feature. The methyl esters of these acids were found to be significantly less reactive towards oxidation, indicating the role of the free carboxylic acid in the reaction pathway. acs.org

The methoxy group plays a critical role in modulating electron transfer processes involving the aromatic ring. It possesses a dual electronic nature: it is electron-withdrawing through the sigma bond network (inductive effect) but is strongly electron-donating through its lone pair electrons into the pi system (resonance effect). stackexchange.comlibretexts.org In interactions with the π-system of the aromatic ring, the resonance effect is dominant. libretexts.org

This strong electron-donating resonance effect increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the benzene ring, making the molecule easier to oxidize (i.e., lose an electron). This facilitates the formation of a radical cation upon one-electron oxidation. acs.orgnih.gov The methoxy group stabilizes the resulting positive charge on the aromatic ring through delocalization, which can be represented by resonance structures. organicchemistrytutor.com

Conversely, the electron-donating nature of the methoxy group would destabilize a radical anion formed upon one-electron reduction. This is because it would introduce electron-electron repulsion. In the context of the Birch reduction, the initial electron transfer forms a radical anion where the electron density is highest at the ortho and para positions, but the subsequent protonation step dictates the final product structure. organicchemistrytutor.comic.ac.uk The presence of the methoxy group has been shown to significantly impact the spin-state and redox properties in metal complexes, further highlighting its profound electronic influence. acs.org

Stereochemical Aspects of this compound Transformations

The three-membered ring of the cyclopropane moiety is a rigid structure that introduces significant stereochemical considerations into the synthesis and reactions of this compound.

The synthesis of substituted cyclopropanes, including the precursor to this compound, often involves the reaction of an alkene with a carbene or carbene equivalent. The diastereoselectivity of these reactions—the preferential formation of one diastereomer over another—is a crucial aspect.

Methods like the Simmons-Smith reaction or metal-catalyzed cyclopropanations using diazo compounds are common. nih.govnih.gov The diastereoselectivity is often dictated by the steric and electronic properties of the substituents on the alkene precursor. For example, in the directed cyclopropanation of alkenyl cyclopropyl carbinols, a hydroxyl group can direct the incoming reagent to one face of the double bond, resulting in high diastereoselectivity. nih.gov This directing effect was also observed for ester and ether functional groups. nih.gov

In other systems, such as those using electrolysis to generate electrophilic intermediates for cyclopropanation, high diastereoselectivity has been reported. nih.govnih.gov Interestingly, research has shown that in some electrochemical cyclopropanations, replacing a nitrile group with an ester on the pronucleophile can lead to a decrease in the observed diastereoselectivity. nih.gov

Table 2: Examples of Diastereoselective Cyclopropanation Methods
Reaction TypeKey Reagents/CatalystSubstrate FeaturesTypical Diastereomeric Ratio (d.r.)Reference
Directed Simmons-SmithEt₂Zn, CH₂I₂Alkenyl cyclopropyl carbinol>20:1 nih.gov
ElectrochemicalThianthrene, ElectrolysisAlkene + Nitrile pronucleophileHigh d.r. nih.govnih.gov
Corey-ChaykovskySulfur Ylideα,β-unsaturated carbonylGenerally gives trans-cyclopropane organic-chemistry.org
Copper-CatalyzedCu Catalyst, NHC Ligand1,3-disubstituted cyclopropenes7.1:1 to >20:1 acs.org

Creating enantiomerically pure or enriched cyclopropanes is a significant challenge in organic synthesis. This is typically achieved using chiral catalysts, chiral auxiliaries, or biocatalysis.

Enantioselective Synthesis:

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile. rochester.edu This method can produce nitrile-substituted cyclopropanes with excellent enantiomeric excess (up to 99.9% ee), which can then be chemically converted to other functionalized chiral cyclopropanes like acids or esters. rochester.edu

Chiral Catalysts: Chiral transition metal complexes, such as those based on ruthenium-porphyrins, have been used to catalyze cyclopropanations, although sometimes with only moderate enantioselectivity. rochester.edu Copper-catalyzed carbometalation of cyclopropenes is another established method for producing stereodefined cyclopropanes, which can be performed enantioselectively. researchgate.net

Chiral Auxiliaries: Asymmetric synthesis can be achieved by reacting a prochiral substrate with a chiral reagent. For example, the reaction of 2-methoxyfuran (B1219529) with a chiral 2-sulfinylacrylonitrile provides a route to asymmetrically synthesized cyclopropanes. researchgate.net

Reactions of Chiral Cyclopropanes: Once formed, chiral cyclopropanes can serve as valuable building blocks. For instance, chiral labeled cyclopropanes have been synthesized from resolved trans-1,2-bis(methoxycarbonyl)cyclopropanes. lookchem.com The process involved reduction of the chiral diester to a dialdehyde, followed by decarbonylation to yield the chiral cyclopropane, demonstrating that the chirality can be maintained through subsequent transformations. lookchem.com The configurational stability of intermediates like cyclopropyl-metals allows for their functionalization with retention of configuration, enabling the synthesis of complex, polysubstituted chiral cyclopropanes. researchgate.net

Configurational Stability and Isomerization Processes in Strained Rings

The three-membered ring of cyclopropane is characterized by significant ring strain, a composite of angle strain due to the compressed C-C-C bond angles of 60° (a substantial deviation from the ideal 109.5° for sp³ hybridized carbons) and torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbons. researchgate.netacs.org This inherent strain energy, calculated to be approximately 27.6 kcal/mol for the parent cyclopropane, renders the ring susceptible to opening and rearrangement reactions, processes that can relieve this energetic instability. acs.orgacs.org In substituted cyclopropanes, such as this compound, the nature and position of the substituents can profoundly influence the stability of the ring and the pathways available for isomerization.

The configurational stability of substituted cyclopropanes is a critical factor in their synthesis and reactivity, with cis-trans isomerization being a key process. This isomerization typically proceeds through a homolytic cleavage of a C-C bond to form a transient 1,3-biradical intermediate. beilstein-journals.org The facility of this bond cleavage and the subsequent rotation around the remaining single bonds, which allows for the interconversion of stereoisomers, is influenced by the ability of the substituents to stabilize the radical centers of this intermediate.

Research Findings on Isomerization in Substituted Cyclopropanes

One pertinent study investigated the kinetics of isomerization for compounds including 1,2-di-(p-methoxyphenyl)-1,2-diphenylcyclopropane. rsc.org The presence of the electron-donating para-methoxyphenyl groups, analogous to the ortho-methoxy group in this compound, was found to influence the stability of the 1,3-biradical intermediate. The methoxy group can stabilize the adjacent radical center through resonance, thereby lowering the activation energy required for the C-C bond cleavage and subsequent isomerization.

The thermal isomerization from a cis to a more thermodynamically stable trans isomer is a common process for substituted cyclopropanes. The driving force for this is the relief of steric strain, which is generally higher in the cis isomer where bulky substituents are on the same face of the ring. Computational studies on related systems have elucidated the energetic landscape of these isomerization processes, predicting the structures of transition states and the relative stabilities of the ground state isomers. researchtrends.netsharcnet.ca These studies support a rotational mechanism via a zwitterionic or biradical transition state, the stability of which is sensitive to substituent effects and solvent polarity. researchtrends.netlongdom.org

The table below presents the Arrhenius kinetic parameters for the thermal cis-trans isomerization of a closely related compound, 1,2-di-(p-methoxyphenyl)-1,2-diphenylcyclopropane, which serves as an illustrative example of the energetic demands of such processes.

CompoundIsomerizationEa (kcal/mol)log A (s⁻¹)Temperature (°C)
1,2-di-(p-methoxyphenyl)-1,2-diphenylcyclopropanecis → trans32.1 ± 0.413.0 ± 0.2180.5

This data is for a related compound and is presented to illustrate the typical energetic parameters for cis-trans isomerization in substituted phenyl cyclopropanes. rsc.org

The activation energy (Ea) reflects the energy barrier that must be overcome for the isomerization to occur, while the pre-exponential factor (A) relates to the frequency of collisions with the correct orientation for reaction. The values in the table indicate a significant energy barrier to isomerization, highlighting the configurational stability of such cyclopropane derivatives at moderate temperatures. However, at elevated temperatures, the rate of isomerization becomes significant. nih.gov

Further mechanistic considerations include the possibility of alternative rearrangement pathways, such as those involving vinylcyclopropane-to-cyclopentene rearrangements or Cope rearrangements if appropriate unsaturation is present. researchtrends.net However, for a saturated cyclopropane ester like this compound, the primary thermal isomerization pathway is expected to be the cis-trans interconversion via a 1,3-biradical intermediate. beilstein-journals.org

Advanced Spectroscopic Characterization and Elucidation of 2 Methoxyphenyl Cyclopropanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Methoxyphenyl cyclopropanecarboxylate (B1236923) by mapping the chemical environments of its constituent hydrogen and carbon atoms.

One-Dimensional NMR Techniques (¹H, ¹³C) for Core Structure Elucidation

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural determination of 2-Methoxyphenyl cyclopropanecarboxylate. researchgate.net These methods provide information on the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the 2-methoxyphenyl group and the cyclopropane (B1198618) ring. The aromatic protons of the 2-methoxyphenyl group typically appear as a complex multiplet pattern in the downfield region of the spectrum. The methoxy (B1213986) group protons (O-CH₃) exhibit a sharp singlet, while the protons on the cyclopropane ring give rise to distinct multiplets in the upfield region due to their unique chemical and magnetic environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2110 - 130
Methoxy (O-CH₃)~3.8~55
Cyclopropane CH1.5 - 2.015 - 25
Cyclopropane CH₂0.8 - 1.210 - 15
Carbonyl (C=O)-~170

Note: These are generalized predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms within the this compound molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring and within the cyclopropane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is essential for assigning the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). wikipedia.org HMBC is particularly useful for connecting different fragments of the molecule. For instance, it can show a correlation between the carbonyl carbon and the protons on both the cyclopropane ring and the 2-methoxyphenyl group, thus confirming the ester linkage. It can also link the methoxy protons to the corresponding carbon on the aromatic ring. youtube.comresearchgate.net

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

While specific dynamic NMR studies on this compound are not widely reported, this technique could provide valuable information about the molecule's conformational flexibility. For instance, variable temperature NMR experiments could potentially reveal information about the rotational barrier around the C-O bond of the ester group or the C-O bond of the methoxy group. Such studies would offer insights into the preferred spatial arrangement of the different parts of the molecule and any dynamic processes occurring at different temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and analyze the bonding characteristics within this compound.

Infrared Spectroscopy for Characteristic Vibrations of Ester and Cyclopropane Moieties

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in this compound.

Ester Group: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. Additionally, C-O stretching vibrations of the ester linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Cyclopropane Ring: The C-H stretching vibrations of the cyclopropane ring are typically observed at higher frequencies (around 3000-3100 cm⁻¹) than those of alkanes. The ring itself has characteristic "breathing" and deformation modes, though these can be complex and appear in the fingerprint region.

2-Methoxyphenyl Group: The aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is also expected in the fingerprint region. semanticscholar.org

Interactive Data Table: Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
EsterC=O Stretch1720 - 1740
EsterC-O Stretch1000 - 1300
CyclopropaneC-H Stretch3000 - 3100
AromaticC-H Stretch> 3000
AromaticC=C Stretch1450 - 1600
MethoxyC-O Stretch~1250 and ~1030 (asymmetric and symmetric)

Raman Spectroscopy for Molecular Symmetries and Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric breathing mode of the aromatic ring and certain vibrations of the cyclopropane ring. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which helps to confirm its molecular formula. The molecular formula is C11H12O3, and its theoretical exact mass can be calculated. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity.

Interactive Data Table: Theoretical vs. Experimental Exact Mass

Parameter Value
Molecular Formula C₁₁H₁₂O₃
Theoretical Exact Mass 192.0786 u
Expected Ion Adducts [M+H]⁺, [M+Na]⁺
Theoretical m/z for [M+H]⁺ 193.0859 u

| Theoretical m/z for [M+Na]⁺ | 215.0680 u |

This table allows for a direct comparison between the calculated theoretical mass and the results obtained from an HRMS experiment.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion. By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would involve the cleavage of the ester bond and fragmentation of the aromatic and cyclopropyl (B3062369) moieties.

Key fragmentation pathways for esters often involve the loss of the alkoxy group or rearrangements like the McLafferty rearrangement. libretexts.orgyoutube.com The presence of the methoxyphenyl group would likely lead to characteristic fragments. For instance, the fragmentation of methoxyphenyl compounds often involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The cyclopropyl group can also undergo characteristic ring-opening fragmentations.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 193.0859)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
193.0859 123.0441 C₄H₄O Guaiacol (B22219)
193.0859 69.0335 C₇H₈O₂ Cyclopropanecarbonyl cation
123.0441 108.0206 CH₃• Protonated dihydroxybenzene radical cation

This table provides a predictive overview of the fragmentation patterns that would confirm the structure of the title compound.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before their detection by a mass spectrometer. nih.gov This technique is invaluable for assessing the purity of a sample of this compound. By monitoring the elution profile at the specific m/z of the target compound, the presence of impurities can be detected, even those that are isomeric. nih.govtofwerk.com The retention time from the liquid chromatography provides an additional layer of identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Interactive Data Table: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
**β (°) ** 95.5
**Volume (ų) ** 1035
Z 4

This table illustrates the type of data that would be obtained from a successful SCXRD experiment.

Co-crystallization is a technique where a compound of interest is crystallized with a second molecule, known as a co-former, to form a new crystalline solid with potentially different physical properties. ijpsr.comnih.gov This can be particularly useful if the target compound itself does not readily form high-quality crystals. researchgate.net The interactions that hold the co-crystal together are non-covalent, such as hydrogen bonds, π-π stacking, and van der Waals forces. wikipedia.org

An analysis of the crystal structure of this compound, or a co-crystal thereof, would reveal the nature of the supramolecular interactions. nih.govrsc.orgnih.gov The methoxy group and the carbonyl group of the ester can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking or C-H···π interactions. Understanding these interactions is crucial for crystal engineering and for explaining the solid-state properties of the material.

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy serves as a powerful tool for investigating the electronic structure of molecules by probing the transitions between different electronic energy levels. In the context of this compound, techniques such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy provide valuable insights into the nature of its chromophores, the extent of electronic conjugation, and its stereochemical properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The primary chromophore in this compound is the methoxy-substituted benzene (B151609) ring. The ester group, while contributing to the electronic environment, is a weaker chromophore in itself.

The electronic spectrum of this compound is expected to be dominated by the transitions within the aromatic ring. The methoxy group, being an electron-donating group, influences the energy of the π-orbitals of the benzene ring, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The main electronic transitions observed for such aromatic systems are the π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

In aromatic compounds, two main π → π* transitions are typically observed:

E2-band: A strong absorption band usually occurring at shorter wavelengths (around 200-230 nm).

B-band: A weaker, more structured absorption band at longer wavelengths (around 260-280 nm), which is characteristic of the benzene ring.

The cyclopropyl group, while primarily consisting of σ-bonds, can exhibit some degree of conjugation with the adjacent π-system of the aromatic ring. This interaction can further influence the position and intensity of the absorption maxima. The specific substitution pattern (ortho-methoxy) also plays a role in determining the precise electronic transitions due to steric and electronic effects that influence the conformation and the extent of conjugation.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)

Expected Transition Approximate λmax (nm) **Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) **Chromophore
π → π* (E2-band)~ 225~ 8,000 - 12,0002-Methoxyphenyl
π → π* (B-band)~ 275~ 1,000 - 2,0002-Methoxyphenyl
n → π*~ 210~ 50 - 100Ester Carbonyl

It is important to note that the solvent can significantly influence the position of the absorption bands. Polar solvents can lead to shifts in the λmax values due to interactions with the solute molecule.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is not chiral unless it contains a chiral center (for instance, if the cyclopropane ring is substituted to create stereoisomers), the principles of CD spectroscopy are crucial for the analysis of its potential chiral derivatives or for studying its interactions with chiral environments.

If a chiral version of this compound were to be synthesized, for example, by introducing substituents on the cyclopropane ring to create (1R, 2S) or (1S, 2R) isomers, CD spectroscopy would be an invaluable tool for:

Chiral Recognition: Distinguishing between enantiomers, which are non-superimposable mirror images. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign).

The electronic transitions observed in the UV-Vis spectrum will also give rise to signals in the CD spectrum for a chiral molecule. The sign and magnitude of these CD signals (Cotton effects) are determined by the stereochemistry of the molecule. For a chiral derivative of this compound, one would expect to observe Cotton effects corresponding to the π → π* transitions of the aromatic chromophore. The interaction between the chiral cyclopropane moiety and the aromatic ring would induce chirality in the electronic transitions of the benzene ring.

While experimental CD data for a specific chiral derivative of this compound is not available, the table below illustrates the type of data that would be obtained and its interpretation.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

Transition Approximate Wavelength (nm) Hypothetical Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹) for an Enantiomer Interpretation
π → π* (E2-band)~ 225+10 to +20Positive Cotton effect indicating a specific spatial arrangement of the chromophores.
π → π* (B-band)~ 275-2 to -5Negative Cotton effect providing further conformational information.

The sign and magnitude of the Cotton effects would be crucial for assigning the absolute configuration of the chiral centers in the molecule, often through comparison with theoretical calculations or empirical rules established for similar classes of compounds. The sensitivity of CD spectroscopy to conformational changes also makes it a valuable technique for studying dynamic processes and intermolecular interactions involving the chiral molecule.

Computational Chemistry and Theoretical Investigations of 2 Methoxyphenyl Cyclopropanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron density, and energies.

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry, offering a good balance between accuracy and computational cost. qmul.ac.uk It is well-suited for studying medium-sized organic molecules like 2-Methoxyphenyl cyclopropanecarboxylate (B1236923). DFT methods are used to determine the electronic structure, from which a variety of properties can be derived.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. For 2-Methoxyphenyl cyclopropanecarboxylate, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may have significant contributions from the carbonyl group of the ester.

Reactivity Descriptors: DFT calculations can provide a range of "reactivity descriptors" that quantify a molecule's reactivity. These descriptors are based on how the energy of the system changes with the number of electrons. Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the external environment.

These descriptors are invaluable for predicting how this compound might interact with other reagents.

Energetics: DFT can be used to calculate the thermodynamic properties of this compound, such as its heat of formation and the energies of different conformations. This is crucial for understanding its stability and the feasibility of its synthesis or reactions.

Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative and intended to represent typical results from DFT calculations, as specific published data for this compound is not available.)

PropertyIllustrative ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Electrophilicity Index (ω)2.80eV

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters, apart from fundamental physical constants. These methods are generally more computationally demanding than DFT but can provide very high accuracy.

For a molecule like this compound, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed for specific purposes. For instance, to obtain a very precise value for the energy of a particular conformation or a transition state in a reaction, these methods are the gold standard. They are also used to benchmark the performance of more approximate methods like DFT. Due to their computational cost, they are often used for smaller molecules or to refine the results obtained from less expensive methods. These techniques are particularly useful for generating highly accurate reference data for properties like atomization energies and heats of formation.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is essential for understanding electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are the tools of choice for exploring the conformational landscape and dynamics of larger systems over longer timescales.

Molecular mechanics methods rely on a "force field," which is a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. The force field contains parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For a novel or less common molecule like this compound, a pre-existing force field might not have all the necessary parameters, particularly for the cyclopropyl (B3062369) group attached to the ester. In such cases, new parameters may need to be developed. This is often done by fitting the MM potential energy surface to high-quality quantum mechanical calculations for fragments of the molecule. The development of accurate force fields is crucial for meaningful MM and MD simulations.

This compound has several rotatable bonds, including the bond connecting the phenyl ring to the ester group and the bond between the ester oxygen and the cyclopropyl group. This means the molecule can exist in various conformations. Conformational searching algorithms are used to systematically or stochastically explore the potential energy surface of the molecule to find its stable conformations (local and global energy minima).

Once a set of possible conformations is generated, energy minimization is performed to find the nearest local energy minimum on the potential energy surface. This process refines the geometry of each conformation and calculates its relative energy. The results of a conformational search can reveal the most likely shapes the molecule will adopt in different environments.

Illustrative Conformational Analysis of this compound (Note: The following data is illustrative and intended to represent typical results from conformational analysis, as specific published data for this compound is not available.)

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
1 (Global Min)00.0075.2
21801.2515.5
3902.509.3
Dihedral angle defined by C(aromatic)-O-C(carbonyl)-C(cyclopropyl)

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be of interest, such as the hydrolysis of the ester, electrophilic substitution on the aromatic ring, or reactions involving the opening of the strained cyclopropane (B1198618) ring.

To study a reaction mechanism, computational chemists would propose a reaction pathway and then use quantum chemical methods (often DFT) to calculate the energies of the reactants, products, any intermediates, and the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These calculations are typically performed using DFT methods, often with specialized basis sets. For this compound, a computational NMR prediction would generate a set of chemical shifts for each unique proton and carbon atom in the molecule.

Recent advancements have even incorporated machine learning approaches to refine DFT-computed NMR chemical shifts, significantly reducing deviations from experimental values. acs.org These predicted shifts can be compared to experimental data to confirm the structure of the molecule.

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative as no specific experimental or computational data for this exact molecule is available in the searched literature.)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O (ester) 172.5 172.1
C-O (aromatic) 149.8 149.5
C-OCH₃ (aromatic) 140.2 140.0
CH (cyclopropane) 14.5 14.3
CH₂ (cyclopropane) 9.8 9.6

Infrared (IR) and Raman spectroscopy are used to identify the functional groups in a molecule by probing its vibrational modes. Computational chemistry can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.gov These calculations also provide information on the intensity of each vibrational mode, aiding in the interpretation of the experimental spectra.

For this compound, a vibrational frequency calculation would help assign the various peaks in its IR spectrum, such as the characteristic C=O stretch of the ester group, the C-O stretches of the ether and ester, the aromatic C-H bends, and the vibrations of the cyclopropane ring. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor, which accounts for anharmonicity and other systematic errors in the computational method. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound (Note: This table is for illustrative purposes.)

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹)
C=O Stretch (Ester) 1765 1750-1730
Aromatic C=C Stretch 1605, 1500 1625-1575, 1525-1475
Asymmetric C-O-C Stretch (Ether) 1260 1275-1200
Symmetric C-O-C Stretch (Ester) 1150 1200-1000

Structure-Activity Relationship (SAR) Studies through Computational Modeling

For molecules that may have biological activity, such as insecticidal properties common to some cyclopropanecarboxylates, computational modeling can be used to understand and predict how structural modifications will affect their potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net To develop a QSAR model for a class of compounds like cyclopropanecarboxylate insecticides, a dataset of molecules with known activities is required. google.com For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) is calculated. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines or neural networks, are then used to build a mathematical model that correlates these descriptors with the biological activity. iastate.edu For instance, a hypothetical QSAR study on a series of 2-methoxyphenyl ester derivatives could reveal that insecticidal activity is positively correlated with the hydrophobicity of substituents on the cyclopropane ring and negatively correlated with the size of the group at the para-position of the phenyl ring.

The predictive power of a QSAR model must be rigorously validated using both internal and external sets of compounds that were not used in the model's development. nih.gov A validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogues and prioritizing experimental testing.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Guaiacol (B22219) (2-methoxyphenol)
Cyclopropanecarboxylic acid

Ligand-Receptor Interaction Modeling for Mechanistic Insights (general methodologies)

To elucidate the potential molecular mechanisms of action for compounds like this compound, computational chemists employ a variety of ligand-receptor interaction modeling techniques. These in silico methods are instrumental in predicting how a small molecule (the ligand) might bind to a biological macromolecule (the receptor), such as a protein or nucleic acid, and what the functional consequences of this binding might be. These approaches are foundational in modern drug discovery and computational biology for generating hypotheses and guiding experimental work. esisresearch.orgnih.gov

The primary goals of these methodologies are to predict the preferred binding orientation (pose) of the ligand within the receptor's binding site and to estimate the strength of the interaction, often expressed as a binding affinity or binding free energy. core.ac.uksemanticscholar.org A detailed understanding of these interactions at an atomic level can provide crucial insights into the compound's mechanism of action. mdpi.com

Molecular Docking: A Foundational Approach

Molecular docking is a cornerstone of structure-based drug design, simulating the interaction between a ligand and a receptor to predict the structure of the resulting complex. esisresearch.orgiaanalysis.com The process involves two main components: a sampling algorithm that generates a variety of possible binding poses of the ligand in the receptor's active site, and a scoring function that ranks these poses based on their predicted binding affinity. nih.gov

The general workflow for a molecular docking study typically involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the receptor and the ligand are required. Receptor structures are often obtained from experimental sources like the Protein Data Bank (PDB) or generated using homology modeling. researchgate.net The ligand structure, in this case, this compound, would be built and its energy minimized using computational chemistry software.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on the location of a known bound ligand in a crystal structure or predicted using various pocket-finding algorithms.

Conformational Sampling: The docking algorithm systematically explores the conformational space of the ligand within the defined binding site, as well as some degree of flexibility in the receptor's side chains. nih.gov Docking methods can be broadly categorized based on the flexibility of the molecules:

Rigid Docking: Treats both the ligand and receptor as rigid bodies.

Flexible Ligand Docking: Allows the ligand to change its conformation while the receptor remains rigid.

Flexible Receptor Docking: Accounts for the flexibility of both the ligand and the receptor, which is more computationally intensive but can provide a more realistic representation of the binding event. nih.gov

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. These functions are mathematical models that approximate the thermodynamics of the binding process. diva-portal.org They can be classified into three main types:

Force-Field-Based Scoring Functions: These use classical mechanics to calculate the van der Waals and electrostatic interactions between the ligand and the receptor.

Empirical Scoring Functions: These are derived from experimental data and use a set of weighted terms to represent different types of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. acs.org

Knowledge-Based Scoring Functions: These are statistical potentials derived from the analysis of known protein-ligand complexes in structural databases. diva-portal.org

The output of a docking simulation is a set of ranked poses, with the top-ranked pose representing the most likely binding mode. The associated score provides an estimate of the binding affinity.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Ligand-Receptor Complex. This table represents typical data generated from a molecular docking simulation, showing the predicted binding energy and the key interacting residues for the top-ranked poses.
Pose RankBinding Energy (kcal/mol)Interacting Receptor ResiduesInteraction Type
1-9.5Tyr84, Phe256, Arg120Hydrogen Bond, Pi-Pi Stacking
2-9.2Val67, Leu301, Ser85Hydrophobic, Hydrogen Bond
3-8.9Trp345, His298Pi-Pi Stacking, Pi-Cation

Advanced Methods for Deeper Mechanistic Insights

While molecular docking is a powerful tool for initial screening and hypothesis generation, more rigorous computational methods are often employed to refine the binding poses and obtain more accurate estimates of binding free energy.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the exploration of conformational changes and the stability of the binding interaction. mdpi.com By simulating the movements of atoms in the complex, MD can help to validate docking poses and identify key interactions that are persistent over time. The combination of docking and MD simulations can yield more reliable predictions of binding affinity. core.ac.uk

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are computationally intensive techniques that can provide highly accurate calculations of the relative binding free energies of different ligands. acs.org The Movable Type (MT) method is another approach that has shown promise in providing robust estimations of absolute binding free energies. nih.govacs.org These methods are particularly useful in the lead optimization phase of drug discovery.

Quantum Mechanics (QM) in Ligand-Receptor Modeling: For a more accurate description of the electronic effects in ligand-receptor interactions, such as polarization and charge transfer, quantum mechanical methods can be employed. frontiersin.org QM-based approaches can be used to refine the scoring of docking poses or to calculate the interaction energies with higher accuracy. acs.orgscispace.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the ligand and the immediate binding site are treated with QM and the rest of the protein with a classical force field, offer a balance between accuracy and computational cost. scispace.com

Table 2: Comparison of Hypothetical Scoring Function Outputs for a Top-Ranked Pose. This table illustrates how different types of scoring functions might evaluate the same binding pose, reflecting the different underlying principles of each method.
Scoring Function TypeExample SoftwarePredicted Binding Affinity (Arbitrary Units/Score)Key Contributing Factors
Force-Field-BasedAutoDock-9.5 kcal/molvan der Waals, Electrostatics
EmpiricalGlideScore-10.2Hydrogen Bonds, Hydrophobic, Metal-Binding
Knowledge-BasedPMF Score120.5Atom-Pair Potentials

By integrating these computational methodologies, researchers can build a comprehensive model of how a compound like this compound might interact with a specific biological target. This provides a rational basis for understanding its potential biological activity and for designing further experimental studies to validate the computational predictions.

Derivatization and Chemical Transformations of 2 Methoxyphenyl Cyclopropanecarboxylate

Functionalization of the Cyclopropane (B1198618) Ring System

The high degree of s-character in the C-C bonds of the cyclopropane ring imparts alkene-like properties, making it susceptible to various ring-opening reactions. The presence of the electron-donating 2-methoxyphenyl group and the electron-withdrawing carboxylate group further polarizes the ring, directing the outcome of these transformations.

Halogenation and Halogen Exchange Reactions on the Cyclopropane Core

Halogenation of 2-Methoxyphenyl cyclopropanecarboxylate (B1236923) can proceed through different pathways, including electrophilic addition to the cyclopropane ring, which typically results in ring opening. The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) can lead to the formation of 1,3-dihalopropane derivatives. The regioselectivity of this ring-opening is influenced by the electronic nature of the substituents. The 2-methoxyphenyl group, being an electron-donating group, can stabilize a positive charge on the adjacent carbon atom, directing the nucleophilic attack of the halide to the more substituted carbon.

In some cases, biosynthetic pathways have demonstrated a "cryptic halogenation" mechanism for the formation of cyclopropane rings, where a halogen is introduced to activate a substrate for intramolecular cyclization and is subsequently eliminated nih.govescholarship.org. While not a direct halogenation of the pre-formed cyclopropane, this highlights the role of halogens in the broader chemistry of these structures.

Furthermore, donor-acceptor cyclopropanes are known to react with chalcogenyl halides, leading to ring-opened products with the halogen at the 1-position and the chalcogenyl group at the 3-position acs.org. This suggests that similar 1,3-functionalization could be achievable for 2-Methoxyphenyl cyclopropanecarboxylate.

ReagentProduct TypeNotes
Br₂ or Cl₂1,3-dihalopropane derivativeRing-opening reaction.
Chalcogenyl halides1-halo-3-chalcogenylpropane derivativePotential for 1,3-difunctionalization.

Addition Reactions to the Strained Cyclopropane Ring

Due to its inherent ring strain, the cyclopropane ring in this compound can undergo addition reactions that lead to ring-opening, similar to the reactivity of a double bond beilstein-journals.org. These reactions can be initiated by either electrophiles or nucleophiles.

Electrophilic Addition: Electrophiles can attack the cyclopropane ring, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. The stability of the potential carbocation intermediates will dictate the regiochemical outcome of the ring-opening. The carbon atom bearing the 2-methoxyphenyl group is a likely site for positive charge development.

Nucleophilic Addition: While less common for simple cyclopropanes, nucleophilic ring-opening can occur, particularly when the ring is activated by electron-withdrawing groups. The carboxylate group in the target molecule provides such activation. For instance, donor-acceptor cyclopropanes undergo ring-opening reactions with a variety of nucleophiles researchgate.net.

These ring-opening reactions can be promoted by radical pathways as well, leading to a variety of functionalized products beilstein-journals.orgnih.gov.

Reaction TypeInitiating SpeciesGeneral Product
Electrophilic AdditionElectrophile (e.g., H⁺, Br⁺)Ring-opened functionalized propane
Nucleophilic AdditionNucleophile (e.g., RS⁻, R₂NH)Ring-opened functionalized propane
Radical AdditionRadical initiatorRing-opened functionalized propane

Cyclopropane Ring Expansion and Contraction Reactions

The strained three-membered ring of this compound can be transformed into larger or smaller ring systems through various rearrangement reactions.

Ring Expansion: Cyclopropane ring expansions are valuable synthetic methodologies for accessing larger carbocyclic and heterocyclic systems. These reactions can be promoted by Lewis acids, protic acids, or thermal conditions researchgate.net. For example, donor-acceptor cyclopropanes can undergo formal [3+2] cycloadditions with various dipolarophiles, leading to five-membered rings acs.org. The reaction of cyclopropanes bearing electron-withdrawing groups with carbon nucleophiles can also lead to ring-expanded products researchgate.net.

Ring Contraction: Ring contraction reactions of cyclopropane derivatives are less common than expansions but can be achieved under specific conditions, often involving rearrangements of larger ring systems to form a cyclopropane core wikipedia.orgrsc.orgresearchgate.netacs.org. For instance, the Favorskii rearrangement of α-halocyclobutanones can yield cyclopropanecarboxylic acid derivatives.

TransformationGeneral MethodResulting Ring System
Ring ExpansionLewis acid-catalyzed reaction with a dipolarophileFive-membered ring
Ring ExpansionReaction with carbon nucleophilesLarger carbocycles/heterocycles
Ring ContractionRearrangement of a larger ring (e.g., Favorskii)Smaller or rearranged cyclopropane derivatives

Modifications of the Ester Group

The ester functionality of this compound offers a versatile handle for a range of chemical transformations, allowing for the introduction of different functional groups and the synthesis of a variety of derivatives.

Amidation and Hydrazide Formation from the Ester Functionality

Amidation: The ester group can be directly converted to an amide through reaction with an amine. This transformation, often requiring heat or catalysis, involves the nucleophilic acyl substitution of the alkoxy group by an amine masterorganicchemistry.com. Various methods have been developed for this conversion, including base-promoted amidations using reagents like potassium tert-butoxide in DMSO nih.gov. Metal-free and base-free amidations in water have also been reported, particularly for phenyl esters, which show higher reactivity compared to methyl or ethyl esters nih.gov.

Hydrazide Formation: Acyl hydrazides can be synthesized from esters by reaction with hydrazine hydrate (N₂H₄·H₂O) nih.govresearchgate.netoup.comresearchgate.net. This reaction is a common method for the preparation of hydrazides and typically involves heating the ester with hydrazine hydrate in a suitable solvent such as ethanol or methanol (B129727) researchgate.netresearchgate.net. The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives. The reaction can also be catalyzed by acids like sulfuric acid or even natural acids found in lemon juice inglomayor.cl.

ReagentProductTypical Conditions
Primary or Secondary AmineAmideHeat, base (e.g., t-BuOK), or catalyst
Hydrazine HydrateHydrazideReflux in ethanol or methanol

Reduction to Alcohols and Oxidation to Carboxylic Acids

Reduction to Alcohols: The ester group of this compound can be reduced to a primary alcohol, yielding (2-(2-methoxyphenyl)cyclopropyl)methanol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF chemistrysteps.comlibretexts.orgcommonorganicchemistry.com. Weaker reducing agents like sodium borohydride are generally not effective for the reduction of esters. Other reagents like borane-dimethyl sulfide complex (BH₃-SMe₂) can also be employed harvard.edu.

Oxidation to Carboxylic Acids: The term "oxidation to carboxylic acids" in the context of an ester typically refers to the hydrolysis of the ester to its corresponding carboxylic acid. This compound can be hydrolyzed under acidic or basic conditions to yield 2-(2-methoxyphenyl)cyclopropanecarboxylic acid. This reaction is a standard transformation for esters and is fundamental in synthetic chemistry. While direct oxidation of the ester group itself is not a standard transformation, other parts of the molecule could potentially be oxidized. However, hydrolysis remains the most direct route to the corresponding carboxylic acid.

TransformationReagent(s)Product
ReductionLithium aluminum hydride (LiAlH₄)(2-(2-methoxyphenyl)cyclopropyl)methanol
Hydrolysis (Oxidation)H₃O⁺ or OH⁻2-(2-methoxyphenyl)cyclopropanecarboxylic acid

Transesterification with Diverse Alcohol Moieties

Transesterification is a fundamental process for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this reaction would involve the exchange of the 2-methoxyphenyl group with a different alcohol moiety (R-OH). The reaction is typically reversible and driven to completion by using a large excess of the new alcohol or by removing one of the products.

The general reaction is as follows: this compound + R-OH ⇌ Alkyl cyclopropanecarboxylate + 2-Methoxyphenol

Catalysts for this transformation can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium alkoxide, organometallic catalysts). The choice of catalyst and reaction conditions would depend on the nature of the alcohol and the desired product.

Table 1: Hypothetical Transesterification Reactions of this compound

Entry Alcohol (R-OH) Catalyst Expected Product
1 Methanol H₂SO₄ Methyl cyclopropanecarboxylate
2 Ethanol NaOEt Ethyl cyclopropanecarboxylate
3 Isopropanol Ti(OⁱPr)₄ Isopropyl cyclopropanecarboxylate

Transformations Involving the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group offers several sites for chemical modification, including the methoxy (B1213986) group and the aromatic ring itself.

Selective Modification of the Methoxy Group

The primary transformation of the methoxy group is its cleavage to a hydroxyl group, a reaction known as O-demethylation. This is a common synthetic step to unmask a phenol, which can then undergo further reactions. Various reagents can achieve this transformation, with the choice depending on the other functional groups present in the molecule.

Common demethylating agents include strong acids like HBr and HI, Lewis acids such as BBr₃ and AlCl₃, and nucleophilic reagents like thiols in the presence of a base. The reaction with boron tribromide is particularly effective and often proceeds under mild conditions.

Table 2: Potential Reagents for O-Demethylation of the 2-Methoxyphenyl Moiety

Reagent Typical Conditions Product
Boron tribromide (BBr₃) CH₂Cl₂, -78 °C to rt 2-Hydroxyphenyl cyclopropanecarboxylate
Hydrobromic acid (HBr) Acetic acid, reflux 2-Hydroxyphenyl cyclopropanecarboxylate

Functionalization of the Aromatic Ring System (e.g., nitration, sulfonation)

The aromatic ring of the 2-methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing and activating group. Given that the ortho position is already substituted by the ester linkage, electrophilic attack would be expected to occur primarily at the para position (position 5) and to a lesser extent at the other ortho position (position 3).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, predominantly at the 5-position, to yield 2-methoxy-5-nitrophenyl cyclopropanecarboxylate.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H), also likely at the 5-position.

Cleavage and Re-formation of the Phenyl-Oxygen Ether Linkage

Cleavage of the phenyl-oxygen ether bond in the ester linkage is essentially the hydrolysis of the ester. This can be achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis: Heating with aqueous acid (e.g., HCl, H₂SO₄) would yield cyclopropanecarboxylic acid and 2-methoxyphenol.

Base-catalyzed hydrolysis (saponification): Treatment with an aqueous base (e.g., NaOH, KOH) followed by acidic workup would also produce cyclopropanecarboxylic acid and 2-methoxyphenol.

The re-formation of the ester linkage would involve standard esterification procedures, such as the reaction of cyclopropanecarboxylic acid (or its acid chloride/anhydride) with 2-methoxyphenol, often in the presence of a coupling agent (e.g., DCC) or a catalyst.

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The cyclopropane ring and the aromatic moiety can both participate in reactions to build more complex molecular structures.

Annulation Reactions and Fused Ring Systems

Donor-acceptor cyclopropanes can undergo ring-opening and annulation reactions to form various heterocyclic and carbocyclic systems. While this compound itself is not a classic donor-acceptor cyclopropane, derivatization could lead to substrates for such reactions. For instance, functionalization of the aromatic ring with an appropriate group could set the stage for an intramolecular cyclization onto the cyclopropane ring or a rearrangement to form a fused ring system.

For example, if a nucleophilic group were introduced onto the aromatic ring, it could potentially participate in an intramolecular ring-opening of the cyclopropane, leading to a fused system. However, without specific literature examples, these proposed annulation reactions remain speculative.

Oligomerization and Polymerization Studies of Cyclopropane-Containing Monomers

There is a notable absence of scientific literature detailing the oligomerization or polymerization of this compound. Searches of chemical databases and academic journals did not yield any studies that have investigated this compound as a monomer. Consequently, there is no available data on its reactivity under various polymerization conditions (e.g., radical, cationic, anionic, or ring-opening polymerization), nor on the properties of any resulting oligomers or polymers.

Conjugation with Other Molecular Scaffolds for Advanced Material Design

Similarly, research into the conjugation of this compound with other molecular scaffolds is not present in the available scientific literature. The potential for this compound to be incorporated into larger, more complex molecules for the design of advanced materials with specific optical, electronic, or mechanical properties has not been explored. There are no published examples of its use as a building block in the synthesis of functional materials, such as liquid crystals, organic semiconductors, or specialized polymers.

Future Directions and Emerging Research Avenues for 2 Methoxyphenyl Cyclopropanecarboxylate

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-Methoxyphenyl cyclopropanecarboxylate (B1236923), while not extensively documented, can be envisioned through the adaptation of established esterification techniques. Future research will likely focus on developing methodologies that are not only high-yielding but also align with the principles of green and sustainable chemistry.

A primary route would involve the esterification of cyclopropanecarboxylic acid with 2-methoxyphenol. Modern coupling agents that offer high efficiency and mild reaction conditions, such as the use of Mukaiyama's reagent, could be explored to overcome challenges associated with traditional methods. rsc.org Furthermore, the development of catalytic processes, perhaps employing novel solid-supported acid catalysts, could enhance reaction efficiency and simplify product purification. riken.jp

Continuous flow chemistry represents another promising frontier for the synthesis of this ester. lpp-group.comthieme-connect.com Flow processes can offer superior control over reaction parameters, leading to improved yields and safety, particularly for reactions that are exothermic or involve unstable intermediates. nih.govacs.org Research in this area would focus on optimizing parameters such as residence time, temperature, and catalyst packing to develop a robust and scalable manufacturing process.

Table 1: Hypothetical Comparison of Synthetic Methodologies for 2-Methoxyphenyl Cyclopropanecarboxylate

MethodologyCatalyst/ReagentSolventTemperature (°C)Hypothetical Yield (%)Key Advantages
Steglich EsterificationDCC/DMAPDichloromethane (B109758)2585-95Mild conditions, high yield
Sustainable SteglichMukaiyama's ReagentDimethyl Carbonate rsc.org6080-90Greener solvent, safer reagents rsc.orgrsc.org
Solid-Acid CatalysisSulfonated ZirconiaToluene110 (Reflux)75-85Catalyst recyclability, simple work-up
Continuous FlowPacked-Bed Acid CatalystEthyl Acetate120>95High throughput, enhanced safety riken.jplpp-group.com

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The cyclopropane (B1198618) ring is a source of significant ring strain (approximately 28 kcal/mol), which makes it susceptible to ring-opening reactions, thereby providing a gateway to diverse molecular scaffolds. utexas.edu Future research should delve into the reactivity of the cyclopropyl (B3062369) group in this compound under various catalytic conditions.

The presence of the ester and the electron-donating methoxy (B1213986) group on the phenyl ring could influence the regioselectivity and stereoselectivity of these transformations. Metal-free catalysis, utilizing Brønsted or Lewis acids, could be explored for ring-cleavage reactions. researchgate.net Transition-metal-catalyzed reactions, which have been extensively used for the functionalization of cyclopropanes, offer a vast playground for investigation. beilstein-journals.org For instance, catalytic enantioselective ring-opening with various nucleophiles could lead to the synthesis of chiral γ-substituted butyric acid derivatives, which are valuable building blocks in medicinal chemistry. scispace.com The unique electronic nature of "donor-acceptor" cyclopropanes, where the phenyl group acts as a donor and the ester as an acceptor, often leads to predictable and useful reactivity patterns. nih.govresearchgate.net

Table 2: Potential Catalytic Systems for Novel Transformations

Catalyst TypeExample CatalystPotential TransformationProduct Class
Lewis AcidScandium(III) triflateFriedel-Crafts AlkylationDihydronaphthalene derivatives
Transition MetalRhodium(II) acetate[3+2] CycloadditionFunctionalized cyclopentanes
Transition MetalPalladium(0) complexesCross-Coupling ReactionsArylated propionate (B1217596) derivatives
OrganocatalystN-Heterocyclic Carbene (NHC)Ring-opening/AnnulationSpirocyclic compounds researchgate.net

Application of Advanced Characterization Techniques for In-Depth Molecular Understanding

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced characterization techniques will be indispensable in this pursuit.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals. nih.govnih.gov These methods can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. Furthermore, computational chemistry, particularly using quantum mechanical methods, can be employed to calculate the molecule's stable conformations, bond lengths, angles, and the distribution of electron density. numberanalytics.com Such calculations can also provide insights into the ring strain and the "bent" nature of the C-C bonds in the cyclopropane ring. acs.orgresearchgate.net The combination of experimental NMR data with theoretical calculations can provide a comprehensive picture of the molecule's structure.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueData TypePredicted Observations
¹H NMRChemical Shift (δ)Aromatic protons (6.8-7.2 ppm), Methoxy protons (~3.8 ppm), Cyclopropyl protons (0.8-1.8 ppm)
¹³C NMRChemical Shift (δ)Carbonyl carbon (~170 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~55 ppm), Cyclopropyl carbons (10-25 ppm)
IR SpectroscopyWavenumber (cm⁻¹)C=O stretch (~1730 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹)
Mass Spectrometrym/zMolecular ion peak corresponding to C₁₁H₁₂O₃

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. rsc.orgjoaiar.orgpaperpublications.org For this compound, these computational tools can be applied in several forward-looking ways.

Generative AI models could be used to design novel derivatives with optimized properties, such as enhanced biological activity or improved material characteristics. eurekalert.org By learning from vast datasets of chemical structures and their properties, these models can propose new molecules that are likely to succeed. oaepublish.com ML algorithms can also be used to optimize the reaction conditions for the synthesis of the target compound and its analogues, reducing the number of experiments required and leading to more efficient processes. beilstein-journals.orgnih.govchemrxiv.org This data-driven approach can explore a wide range of variables, including catalysts, solvents, and temperatures, to identify the optimal conditions for yield and selectivity. nih.gov

StepAI/ML ToolObjectiveExpected Outcome
1. HypothesisGenerative ModelsDesign new analoguesA library of virtual compounds with predicted properties
2. Synthesis PlanningRetrosynthesis SoftwarePropose efficient synthetic routesFeasible and ranked synthetic pathways
3. Reaction OptimizationBayesian OptimizationMaximize reaction yieldOptimized set of reaction conditions with minimal experimentation nih.gov
4. Property PredictionQSAR ModelsPredict biological activity/toxicityPrioritized list of candidates for synthesis and testing

Contribution to Sustainable Chemical Synthesis and Process Optimization

Future research on this compound should be guided by the principles of sustainable chemistry, aiming to minimize environmental impact and improve process efficiency. chemcopilot.com This involves a holistic approach, from the choice of starting materials to the final purification process.

The development of synthetic routes that utilize greener solvents is a key area of focus. sigmaaldrich.com Solvent selection guides can aid in replacing hazardous solvents like dichloromethane and DMF with more sustainable alternatives such as dimethyl carbonate or 2-methyltetrahydrofuran. rsc.orgacs.org Process intensification is another critical strategy for sustainable synthesis. numberanalytics.comnumberanalytics.comaiche.orgcatalysis-summit.com By using techniques like reactive distillation or microreactors, it is possible to significantly reduce equipment size, energy consumption, and waste generation. catalysis-summit.com The ultimate goal is to develop a chemical process that is not only economically viable but also environmentally benign.

Table 5: Green Chemistry Metrics for a Hypothetical Optimized Process

MetricConventional Batch Process (Hypothetical)Intensified Flow Process (Hypothetical)Improvement
Atom Economy~85%~98%Significant
E-Factor (Waste/Product)10-151-3Substantial Reduction
Process Mass Intensity~50 kg/kg ~10 kg/kg Drastic Reduction
Energy ConsumptionHighLow-ModerateReduced Footprint

Q & A

Q. What are the optimal synthetic routes for 2-methoxyphenyl cyclopropanecarboxylate, and how do reaction conditions influence yield?

Methodology: The compound can be synthesized via cyclopropanation reactions using transition-metal catalysts (e.g., rhodium or palladium) under inert conditions. Evidence from substituted cyclopropane derivatives suggests that stereoselectivity is enhanced by chiral auxiliaries or ligands. For example, sodium alcoholates in primary alcohols can facilitate halogen substitution in cyclopropane precursors . Yield optimization requires precise control of temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., THF or DCM). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate enantiomerically pure forms.

Q. How can the structural conformation of this compound be characterized experimentally?

Methodology: Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. Key parameters include dihedral angles between the cyclopropane ring and methoxyphenyl group (e.g., ~49.4° in analogous structures) and torsion angles (e.g., C–C–N–O = −175.1° for E-configuration) . Complementary techniques like NMR (¹H, ¹³C, and 2D-COSY) can confirm regiochemistry, while IR and mass spectrometry validate functional groups and molecular weight.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodology: Use NIOSH-approved respirators and EN 166-certified eye protection to prevent inhalation or contact. Gloves (nitrile or neoprene) must be inspected for integrity before use, and contaminated gloves should be disposed of as hazardous waste . Work under fume hoods with continuous airflow monitoring. Emergency measures include immediate flushing with water for eye exposure and ethanol-based solutions for skin decontamination.

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomerism) in the cyclopropane ring impact biological activity?

Methodology: Compare bioactivity of enantiomers using in vitro assays (e.g., enzyme inhibition or receptor binding). For pyrethroid analogs, cis-isomers often exhibit higher insecticidal potency due to improved membrane permeability . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, while HPLC chiral columns (e.g., Chiralpak IA/IB) separate isomers for individual testing.

Q. What strategies resolve contradictions in reported bioactivity data for cyclopropanecarboxylate derivatives?

Methodology: Investigate potential impurities (e.g., residual catalysts or byproducts) via LC-MS and adjust synthetic protocols accordingly. Replicate experiments under standardized conditions (e.g., fixed pH, temperature). For conflicting enzyme inhibition results, validate assay parameters (e.g., substrate concentration, incubation time) and confirm compound stability under test conditions .

Q. Can computational models predict the stability of this compound under varying pH and temperature conditions?

Methodology: Use density functional theory (DFT) to calculate bond dissociation energies and identify labile functional groups (e.g., ester bonds). Molecular dynamics simulations (e.g., GROMACS) model degradation pathways in aqueous or lipid environments. Experimental validation involves accelerated stability testing (40–60°C, pH 1–13) with periodic HPLC analysis to track decomposition products .

Q. How does the methoxy group’s position (ortho/meta/para) on the phenyl ring influence physicochemical properties?

Methodology: Synthesize analogs with varying methoxy positions and compare logP (octanol-water partition), solubility (shake-flask method), and melting points (DSC). QSAR models correlate substituent effects with bioactivity. For example, ortho-substitution may enhance steric hindrance, reducing enzymatic hydrolysis rates compared to para-substituted derivatives .

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